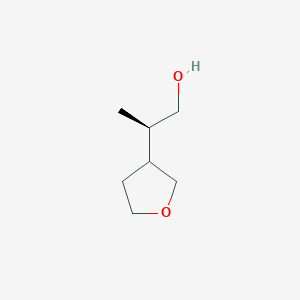

(2R)-2-(Oxolan-3-yl)propan-1-ol

Descripción

Propiedades

IUPAC Name |

(2R)-2-(oxolan-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(4-8)7-2-3-9-5-7/h6-8H,2-5H2,1H3/t6-,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECBVGXHZXOYQC-PKPIPKONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Predictive Physical Constants and Asymmetric Synthesis of (2R)-2-(tetrahydrofuran-3-yl)propan-1-ol: A Technical Guide

Abstract

In modern drug development, chiral tetrahydrofuran (THF) derivatives serve as critical structural motifs for kinase inhibitors, macrolide antibiotics, and complex natural products. Specifically, (2R)-2-(tetrahydrofuran-3-yl)propan-1-ol is a highly specialized chiral building block. Due to the scarcity of isolated empirical data for this specific stereoisomer, application scientists must rely on predictive physical constants derived from structural isomers and highly controlled asymmetric synthesis workflows to validate its identity. This whitepaper details the physical chemistry, mechanistic causality, and a self-validating synthetic protocol for this chiral intermediate.

Chemical Identity & Structural Analysis

The target molecule features a primary alcohol attached to a chiral propyl chain, which is in turn bonded to the 3-position of a tetrahydrofuran ring. The (2R) designation indicates the absolute configuration at the C2 position of the propanol chain.

-

IUPAC Name: (2R)-2-(oxolan-3-yl)propan-1-ol

-

Molecular Formula: C₇H₁₄O₂[1]

-

Molecular Weight: 130.18 g/mol [1]

-

Stereogenic Centers: C2 of the propanol chain (R-configuration), plus an additional stereocenter at C3 of the THF ring (yielding diastereomers depending on the precursor).

Quantitative Physical Constants

Because pure enantiomeric data for the specific (2R)-THF-3-yl isomer is highly specialized, the physical constants below are synthesized from its closest structural isomers, such as 3-(oxolan-2-yl)propan-1-ol (PubChem CID 13020) and tetrahydrofuran-2-propan-1-ol (CAS 767-08-8)[1][2]. These values serve as the baseline analytical standards for chromatographic and thermodynamic modeling.

| Physical Property | Value | Source / Derivation |

| Molecular Weight | 130.18 g/mol | Exact Mass Calculation[1] |

| Boiling Point | ~231.1 °C at 760 mmHg | Isomeric baseline (CAS 767-08-8)[2] |

| Density | ~0.991 g/cm³ | Isomeric baseline (CAS 767-08-8)[2] |

| Refractive Index ( ) | ~1.453 | Isomeric baseline (CAS 767-08-8)[2] |

| LogP (XLogP3) | 0.70 | Computational Model[1] |

| Topological Polar Surface Area | 29.50 Ų | Computational Model[1] |

| Hydrogen Bond Donors | 1 | Structural Analysis[1] |

| Hydrogen Bond Acceptors | 2 | Structural Analysis[1] |

Mechanistic Causality of Physical Properties

As a Senior Application Scientist, it is crucial to understand why these physical constants manifest, as this dictates solvent selection and purification strategies:

-

Elevated Boiling Point (231.1 °C): For a molecule with a relatively low molecular weight of 130.18 g/mol , a boiling point exceeding 230 °C is anomalously high. This is caused by strong intermolecular hydrogen bonding from the primary hydroxyl group, compounded by the strong dipole-dipole interactions generated by the ether oxygen in the THF ring.

-

Lipophilicity (LogP 0.70): The molecule is amphiphilic. The LogP of 0.70 indicates a slight preference for lipid phases, driven by the hydrocarbon backbone, but it remains highly soluble in polar aprotic solvents (like dichloromethane or THF) and miscible in water due to the dual hydrogen-bond acceptors (TPSA 29.50 Ų)[1].

-

Density (~0.991 g/cm³): The density is nearly identical to water. During liquid-liquid extraction (e.g., aqueous workup with ethyl acetate), phase separation can be sluggish. Brine must be used to increase the density of the aqueous layer and force rapid phase separation.

Asymmetric Synthesis Workflow (Evans Alkylation)

To synthesize the pure (2R)-enantiomer, standard racemic alkylation is insufficient. We employ an Evans Asymmetric Alkylation utilizing a chiral oxazolidinone auxiliary to strictly control the stereochemical outcome[3]. The chiral auxiliary dictates the facial selectivity of the enolate addition, ensuring high enantiomeric excess (ee)[4].

Fig 1: Evans asymmetric alkylation and reductive cleavage workflow.

Self-Validating Protocol: Synthesis of (2R)-2-(tetrahydrofuran-3-yl)propan-1-ol

Step 1: Enolate Formation & Alkylation

-

Procedure: Dissolve the (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C. Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) to generate the rigid (Z)-enolate. After 30 minutes, add 3-iodotetrahydrofuran (1.2 equiv).

-

Causality: NaHMDS is chosen over LDA to prevent nucleophilic attack on the auxiliary. The (S)-auxiliary sterically blocks the re-face of the enolate, forcing the electrophile (3-iodotetrahydrofuran) to attack from the si-face, establishing the (2R) stereocenter[5].

-

Validation: Monitor by TLC (Hexanes:EtOAc 8:2). The reaction is complete when the starting material spot disappears.

Step 2: Reductive Cleavage of the Auxiliary

-

Procedure: Dissolve the purified alkylated intermediate in THF at 0 °C. Add Lithium borohydride (LiBH₄, 2.0 equiv) dropwise. Stir for 2 hours, then quench with saturated aqueous NH₄Cl.

-

Causality: The auxiliary must be removed to yield the final alcohol. LiBH₄ is specifically selected over NaBH₄ because the lithium cation strongly coordinates with the oxazolidinone carbonyls, accelerating the targeted reduction of the exocyclic amide without racemizing the newly formed (2R) stereocenter[5].

-

Validation: Extract with dichloromethane. The cleaved chiral auxiliary (which can be recovered and reused[3]) will precipitate or separate during chromatography, yielding the pure aliphatic alcohol.

Analytical Validation Protocol

To verify the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) of the synthesized batch, the product must undergo a rigorous, multi-modal analytical validation.

Fig 2: Multi-modal analytical validation logic for chiral intermediates.

-

Chiral HPLC: Run the sample on a Daicel Chiralpak AD-H column (Hexane/Isopropanol 95:5). The (2R) isomer must show an enantiomeric excess (ee) of >98%. The absence of the (2S) peak validates the efficiency of the Evans auxiliary.

-

NMR Spectroscopy (1H and 13C): The diastereotopic protons of the THF ring (at C2 and C4) will present as complex multiplets in the 1H NMR (CDCl₃, 400 MHz) due to the adjacent chiral center. The primary alcohol protons (-CH₂OH) will appear as a distinct doublet of doublets around 3.5 ppm.

-

Optical Rotation: Measure the specific rotation using a polarimeter. A distinct, non-zero optical rotation confirms the bulk chirality of the isolated liquid.

References

-

MolForge: 2-Furanpropanol, tetrahydro- (CID 13020) - Molecular Properties & Analysis Source: MolForge / PubChem URL:[Link]

-

Chiral auxiliary Source: Wikipedia URL:[Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary Source: Journal of Chemical Education (Williams College) URL:[Link]

Sources

- 1. 2-Furanpropanol, tetrahydro- — IUPAC name, SMILES, InChIKey & properties | MolForge [molforge.ai]

- 2. tetrahydrofuran-2-propan-1-ol | 767-08-8 [chemnet.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Evans Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemistry.williams.edu [chemistry.williams.edu]

An In-depth Technical Guide to (2R)-2-(Oxolan-3-yl)propan-1-ol: A Chiral Building Block for Advanced Drug Discovery

Senior Application Scientist Introduction: In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. These scaffolds serve as the foundation for developing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide focuses on one such promising, yet underexplored, chiral building block: (2R)-2-(Oxolan-3-yl)propan-1-ol . The presence of a stereocenter, a primary alcohol, and a tetrahydrofuran (oxolane) ring makes this compound a versatile intermediate for the synthesis of complex and potentially bioactive molecules. This document provides a comprehensive overview of its identification, physicochemical properties, a plausible synthetic route based on established chemical principles, and its potential applications in drug discovery, particularly in the fields of antiviral and oncology research.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the cornerstone of all scientific investigation. (2R)-2-(Oxolan-3-yl)propan-1-ol is registered under the following identifiers:

-

IUPAC Name: (2R)-2-(Oxolan-3-yl)propan-1-ol

-

CAS Number: 2248216-11-5[1]

Due to the limited availability of experimental data for this specific compound, a compilation of predicted physicochemical properties is presented below. These values, derived from computational models, provide valuable insights for researchers in designing experimental protocols and anticipating the compound's behavior in various chemical and biological systems.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| LogP | 0.35 |

| Topological Polar Surface Area (TPSA) | 29.46 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

| Boiling Point | 207.5 °C at 760 mmHg |

| Flash Point | 92.2 °C |

| Density | 1.0 g/cm³ |

Note: These properties are predicted using computational algorithms and should be considered as estimates. Experimental verification is recommended.

Synthesis Methodology: A Plausible Stereoselective Route

The causality behind this proposed synthetic route lies in the strategic disconnection of the target molecule. The primary alcohol can be readily obtained from the reduction of a corresponding carboxylic acid or its ester derivative. The chiral center at the 2-position of the propanol chain can be introduced via an asymmetric reduction or by using a chiral starting material. The 3-substituted oxolane ring can be formed through various cyclization strategies.

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step sequence, beginning with the alkylation of a suitable oxolane precursor followed by the stereoselective reduction of a carboxylic acid intermediate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualized procedure and should be adapted and optimized based on laboratory findings.

Step 1: Synthesis of (R)-2-(Oxolan-3-ylidene)acetic acid ethyl ester

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.2 eq.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of 3-oxo-oxolane (1.0 eq.) in anhydrous THF dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α,β-unsaturated ester.

Step 2: Asymmetric Hydrogenation to (R)-2-(Oxolan-3-yl)acetic acid ethyl ester

-

In a high-pressure reactor, dissolve the (R)-2-(Oxolan-3-ylidene)acetic acid ethyl ester (1.0 eq.) in degassed methanol.

-

Add a catalytic amount of Ru(OAc)₂[(R)-BINAP] (0.01 eq.).

-

Pressurize the reactor with hydrogen gas (50 atm) and stir the reaction at 50 °C for 24 hours.

-

After cooling and venting the reactor, concentrate the reaction mixture under reduced pressure.

-

Purify the product by column chromatography to yield the enantiomerically enriched ester.

Step 3: Hydrolysis to (2R)-2-(Oxolan-3-yl)acetic acid

-

Dissolve the (R)-2-(Oxolan-3-yl)acetic acid ethyl ester (1.0 eq.) in a mixture of THF and water.

-

Add lithium hydroxide (1.5 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the carboxylic acid.

Step 4: Reduction to (2R)-2-(Oxolan-3-yl)propan-1-ol

-

To a solution of (2R)-2-(Oxolan-3-yl)acetic acid (1.0 eq.) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄) (1.5 eq.) portion-wise.[2][3]

-

Stir the reaction mixture at room temperature for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure and purify the crude alcohol by vacuum distillation or column chromatography to yield the final product.

Potential Applications in Drug Discovery and Development

The structural motifs present in (2R)-2-(Oxolan-3-yl)propan-1-ol, namely the chiral propan-1-ol and the oxolane ring, are found in a variety of biologically active molecules. This suggests that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents.

Antiviral Drug Discovery

The tetrahydrofuran (oxolane) ring is a key structural component in several potent antiviral drugs, particularly HIV-1 protease inhibitors.[4][5] The oxygen atom of the THF ring can form crucial hydrogen bonds with the backbone of the protease enzyme, enhancing the binding affinity of the inhibitor.[5] For instance, the FDA-approved drug darunavir incorporates a bis-tetrahydrofuranylurethane moiety that plays a critical role in its high potency and broad-spectrum activity against drug-resistant HIV-1 variants.[5]

The (2R)-2-(Oxolan-3-yl)propan-1-ol scaffold could be utilized to synthesize novel non-peptidic protease inhibitors. The primary alcohol provides a handle for further derivatization to introduce pharmacophoric groups that can interact with other subsites of the enzyme's active site.

Furthermore, other tetrahydrofuran derivatives have demonstrated activity against the influenza virus by targeting its surface glycoprotein hemagglutinin.[6] This suggests that the oxolane moiety is a versatile pharmacophore for designing inhibitors of various viral targets.

Oncology Research

Heterocyclic compounds, including those containing oxolane rings, are a rich source of anticancer agents.[7][8] The tetrahydrofuran motif is present in several natural products and synthetic molecules with cytotoxic and antiproliferative activities. For example, Eribulin, an FDA-approved anticancer drug, contains both tetrahydrofuran and tetrahydropyran rings.[7]

The (2R)-2-(Oxolan-3-yl)propan-1-ol scaffold can be incorporated into novel kinase inhibitors, a class of targeted cancer therapies. The primary alcohol can be functionalized to introduce moieties that bind to the ATP-binding pocket of specific kinases, while the oxolane ring can contribute to the overall binding affinity and selectivity through interactions with the surrounding amino acid residues. The development of small molecules targeting kinases and other signaling pathways is a major focus in modern oncology research.[9]

Conclusion

(2R)-2-(Oxolan-3-yl)propan-1-ol represents a chiral building block with significant potential for the synthesis of novel and complex molecules in the field of drug discovery. While experimental data on this specific compound is currently limited, its structural features, including a stereocenter, a primary alcohol, and an oxolane ring, are present in numerous biologically active compounds. The proposed stereoselective synthetic route provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. The demonstrated importance of the oxolane moiety in antiviral and anticancer agents highlights the potential of (2R)-2-(Oxolan-3-yl)propan-1-ol as a valuable starting material for the development of next-generation therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. [Link]

-

Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. PMC. [Link]

-

Gonçalves, C. M., et al. (2015). Aureonitol, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein Hemagglutinin. PMC. [Link]

-

Chemsrc. (2025, September 7). (2R)-2-(Oxolan-3-yl)propan-1-ol | CAS#:2248216-11-5. Chemsrc. [Link]

-

Brainly.in. (2020, September 17). How we convert propanoic acid into propanol. Brainly.in. [Link]

-

Allen. (n.d.). Conversion of Propanoic acid to propan-1-ol. Allen. [Link]

-

MDPI. (2015, September 16). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. MDPI. [Link]

-

PubMed. (2018, December 3). Oxazole-Based Compounds As Anticancer Agents. PubMed. [Link]

-

LAU News. (2026, February 10). Newly Discovered Compounds Display Potential for Future Cancer Treatment. LAU News. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. brainly.in [brainly.in]

- 3. allen.in [allen.in]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aureonitol, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Oxazole-Based Compounds As Anticancer Agents [pubmed.ncbi.nlm.nih.gov]

- 9. news.lau.edu.lb [news.lau.edu.lb]

Spectroscopic Characterization of (2R)-2-(Oxolan-3-yl)propan-1-ol: An In-Depth Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive spectroscopic analysis of the chiral alcohol (2R)-2-(Oxolan-3-yl)propan-1-ol. Given the limited availability of directly published experimental spectra for this specific stereoisomer, this document presents a detailed prediction of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the established spectroscopic principles of its constituent functional groups: a 3-substituted tetrahydrofuran (oxolane) ring and a 2-substituted propan-1-ol side chain. This guide is designed to serve as a valuable resource for the identification, characterization, and quality control of (2R)-2-(Oxolan-3-yl)propan-1-ol in research and development settings. Detailed experimental protocols for acquiring such spectra are also provided, alongside a workflow for spectroscopic analysis.

Introduction

(2R)-2-(Oxolan-3-yl)propan-1-ol is a chiral molecule of interest in synthetic and medicinal chemistry. Its structure, featuring a tetrahydrofuran ring and a primary alcohol, presents a scaffold that can be incorporated into more complex molecules with potential biological activity. The stereochemistry at the C2 position of the propanol side chain and the C3 position of the oxolane ring can significantly influence its biological and chemical properties. Therefore, unambiguous structural elucidation and stereochemical confirmation are critical. Spectroscopic techniques are the cornerstone of this process, offering a detailed view of the molecule's atomic connectivity and chemical environment.

This guide will systematically explore the expected spectroscopic signatures of (2R)-2-(Oxolan-3-yl)propan-1-ol, providing researchers with the necessary information to identify this compound and assess its purity.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of (2R)-2-(Oxolan-3-yl)propan-1-ol is predicted to exhibit a series of signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms in the tetrahydrofuran ring and the hydroxyl group, as well as by the spin-spin coupling between neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for (2R)-2-(Oxolan-3-yl)propan-1-ol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.8-3.6 | m | 2H | H-5 (THF ring) | Protons on the carbon adjacent to the ring oxygen are deshielded. |

| ~3.6-3.4 | m | 2H | H-1' (CH₂OH) | Protons of the primary alcohol, deshielded by the hydroxyl group. |

| ~3.5-3.3 | m | 2H | H-2 (THF ring) | Protons on the carbon adjacent to the ring oxygen are deshielded. |

| ~2.5-2.3 | m | 1H | H-3 (THF ring) | Methine proton at the junction of the side chain, deshielded by the ring oxygen. |

| ~2.0-1.8 | m | 1H | H-4a (THF ring) | Diastereotopic methylene protons of the THF ring. |

| ~1.8-1.6 | m | 1H | H-4b (THF ring) | Diastereotopic methylene protons of the THF ring. |

| ~1.7-1.5 | m | 1H | H-2' (CH) | Methine proton of the propanol side chain. |

| ~1.5 (broad s) | s | 1H | -OH | Chemical shift is variable and depends on concentration and solvent. |

| ~0.9 | d | 3H | H-3' (CH₃) | Methyl group protons, appearing as a doublet due to coupling with the H-2' proton. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. The presence of two oxygen atoms will significantly influence the chemical shifts of the nearby carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2R)-2-(Oxolan-3-yl)propan-1-ol

| Chemical Shift (ppm) | Carbon Atom | Rationale |

| ~70-65 | C-2 (THF ring) | Carbon adjacent to the ring oxygen, significantly deshielded. |

| ~68-63 | C-5 (THF ring) | Carbon adjacent to the ring oxygen, significantly deshielded. |

| ~65-60 | C-1' (CH₂OH) | Carbon of the primary alcohol, deshielded by the hydroxyl group.[1][2] |

| ~45-40 | C-3 (THF ring) | Methine carbon at the junction, influenced by the ring oxygen. |

| ~40-35 | C-2' (CH) | Methine carbon of the propanol side chain. |

| ~35-30 | C-4 (THF ring) | Methylene carbon of the THF ring. |

| ~15-10 | C-3' (CH₃) | Methyl group carbon, in the typical alkyl region.[2] |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a strong, broad absorption band for the O-H stretch of the alcohol and a strong C-O stretching band for the ether linkage in the tetrahydrofuran ring.

Table 3: Predicted IR Absorption Frequencies for (2R)-2-(Oxolan-3-yl)propan-1-ol

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3600-3200 | Strong, Broad | O-H | Stretching (hydrogen-bonded)[3][4][5][6][7] |

| 2960-2850 | Medium-Strong | C-H (sp³) | Stretching |

| 1150-1050 | Strong | C-O-C (ether) | Asymmetric Stretching[8][9][10] |

| 1075-1000 | Strong | C-O (alcohol) | Stretching[3][7] |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to produce a molecular ion peak, although it may be of low intensity. The fragmentation pattern will likely be dominated by alpha-cleavage and dehydration of the alcohol, as well as fragmentation of the tetrahydrofuran ring.[11][12][13][14]

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of (2R)-2-(Oxolan-3-yl)propan-1-ol

| m/z | Proposed Fragment | Fragmentation Pathway |

| 130 | [C₇H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 112 | [C₇H₁₂O]⁺ | Loss of H₂O (Dehydration)[11][12][13] |

| 99 | [C₅H₇O₂]⁺ | Alpha-cleavage with loss of the ethyl group from the side chain. |

| 71 | [C₄H₇O]⁺ | Cleavage of the propanol side chain. |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Fragmentation of the tetrahydrofuran ring or the propanol side chain. |

| 31 | [CH₂OH]⁺ | Alpha-cleavage characteristic of primary alcohols.[11][13] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like (2R)-2-(Oxolan-3-yl)propan-1-ol.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[15][16]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (typically 0-10 ppm).

-

Set the relaxation delay to at least 5 times the longest T1 relaxation time to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a neat film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).[17][18][19][20]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample "sandwich" in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[21][22][23]

-

Data Acquisition:

-

Introduce the sample into the ion source. For EI, this typically involves a direct insertion probe or a GC inlet.[24][25]

-

The instrument will ionize the molecules and separate the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Workflow and Data Interpretation

The structural elucidation of (2R)-2-(Oxolan-3-yl)propan-1-ol follows a logical workflow that integrates the information from each spectroscopic technique.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. allsubjectjournal.com [allsubjectjournal.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 13. GCMS Section 6.10 [people.whitman.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 16. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 17. webassign.net [webassign.net]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. eng.uc.edu [eng.uc.edu]

- 20. ursinus.edu [ursinus.edu]

- 21. emeraldcloudlab.com [emeraldcloudlab.com]

- 22. uab.edu [uab.edu]

- 23. rsc.org [rsc.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Comprehensive ¹H and ¹³C NMR Spectral Elucidation of (2R)-2-(Oxolan-3-yl)propan-1-ol

An In-Depth Technical Whitepaper for Research Scientists and Drug Development Professionals

Executive Summary

The structural elucidation of chiral aliphatic ethers via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. (2R)-2-(Oxolan-3-yl)propan-1-ol is a highly flexible, oxygen-rich molecule characterized by multiple stereocenters and a high degree of proton diastereotopicity. This whitepaper provides a rigorous, causality-driven framework for interpreting the ¹H and ¹³C NMR spectra of this compound. By deconstructing the stereochemical implications, detailing the magnetic environments of the oxolane (tetrahydrofuran) and propanol moieties, and establishing self-validating experimental workflows, this guide serves as an authoritative reference for analytical chemists and structural biologists.

Structural Deconstruction & Stereochemical Complexity

Before analyzing spectral data, it is critical to map the molecular architecture and understand how stereochemistry dictates the magnetic environment.

(2R)-2-(Oxolan-3-yl)propan-1-ol consists of two primary domains:

-

The Propan-1-ol Chain: A three-carbon aliphatic chain where C1 bears a hydroxyl group (-OH), C2 is a chiral methine branching point with an (R) configuration, and C3 is a terminal methyl group.

-

The Oxolane (Tetrahydrofuran) Ring: A five-membered cyclic ether attached to the C2 of the propanol chain via its C3' position.

The Diastereomeric Conundrum

The molecule possesses a defined (2R) stereocenter on the aliphatic chain. However, the attachment point on the oxolane ring (C3') is also a chiral center. Assuming the compound was not synthesized via a fully stereocontrolled pathway for the ring, the sample will exist as a mixture of two diastereomers: (2R, 3'R) and (2R, 3'S) .

Because diastereomers have distinct physical and electronic properties, their NMR spectra are not identical. An expert analyst must anticipate signal doubling —where nearly every proton and carbon resonance appears as two closely spaced peaks (e.g., two distinct doublets for the C3 methyl group). Furthermore, the presence of these chiral centers renders the methylene protons (-CH₂-) adjacent to them diastereotopic . As established in foundational stereochemistry, diastereotopic protons reside in chemically non-equivalent environments and will exhibit distinct chemical shifts and complex scalar coupling (typically ABX systems)[1].

High-Resolution ¹H NMR Analysis

The ¹H NMR spectrum of this molecule is dominated by the electron-withdrawing inductive effects of the two oxygen atoms (the hydroxyl and the ring ether). These electronegative atoms deshield adjacent protons, shifting their resonances downfield.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Position | Proton Type | Predicted δ (ppm) | Multiplicity | Integration | Causality & Structural Rationale |

| C1 | -CH₂OH | 3.45 – 3.65 | m (ABX) | 2H | Deshielded by the adjacent hydroxyl oxygen. Protons are diastereotopic due to the (2R) chiral center, resulting in complex ABX splitting rather than a simple doublet. |

| C2 | -CH- | 1.65 – 1.85 | m | 1H | Aliphatic methine proton at the branching point. Highly coupled to C1, C3, and C3' protons. |

| C3 | -CH₃ | 0.85 – 0.95 | d (overlapping) | 3H | Split by the C2 methine (³J ≈ 6.8 Hz). Will appear as two closely spaced doublets due to the (2R, 3'R) and (2R, 3'S) diastereomeric mixture. |

| OH | -OH | 2.00 – 2.50 | br s | 1H | Exchangeable proton. Broadening occurs due to intermolecular hydrogen bonding and chemical exchange rates. |

| C2' | -CH₂-O | 3.65 – 3.90 | m | 2H | Oxolane α-methylene. Strongly deshielded by the ring oxygen. Protons are diastereotopic. |

| C3' | -CH- | 2.10 – 2.30 | m | 1H | Oxolane β-methine. Connects the ring to the aliphatic chain. |

| C4' | -CH₂- | 1.50 – 2.00 | m | 2H | Oxolane β-methylene. Furthest from electronegative atoms, resonating upfield. |

| C5' | -CH₂-O | 3.65 – 3.90 | m | 2H | Oxolane α-methylene. Strongly deshielded by the ring oxygen. |

Analytical Bottleneck: The primary challenge in this spectrum is the severe spectral crowding in the 3.45–3.90 ppm region . The diastereotopic protons of the hydroxymethyl group (C1) and the oxolane α-methylenes (C2', C5') overlap significantly. Resolving this requires 2D NMR techniques (discussed in Section 5).

¹³C NMR & Carbon Backbone Mapping

The ¹³C NMR spectrum provides a much clearer, albeit less sensitive, map of the molecular backbone. The chemical shifts of tetrahydrofuran derivatives are highly predictable based on substituent effects[2].

Unsubstituted tetrahydrofuran exhibits resonances at 68.0 ppm (α-carbons) and 25.6 ppm (β-carbons). The addition of the propanol chain at C3' induces a predictable downfield β-substituent effect, which is critical for conformational and structural verification[3].

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Position | Carbon Type | Predicted δ (ppm) | Causality & Structural Rationale |

| C1 | -CH₂OH | 65.0 – 67.0 | Deshielded by the covalently bound hydroxyl oxygen. |

| C2 | -CH- | 38.0 – 41.0 | Aliphatic branching carbon. |

| C3 | -CH₃ | 12.0 – 14.0 | Terminal methyl group. |

| C2' | -CH₂-O | 71.0 – 74.0 | Oxolane α-carbon. Shifted downfield relative to unsubstituted THF due to the β-substituent effect from the C3' alkyl group. |

| C3' | -CH- | 40.0 – 45.0 | Oxolane β-carbon. Substituted methine, shifted significantly downfield relative to the unsubstituted THF β-carbon. |

| C4' | -CH₂- | 29.0 – 33.0 | Oxolane β-carbon. |

| C5' | -CH₂-O | 67.0 – 69.0 | Oxolane α-carbon. Unsubstituted, retaining a chemical shift nearly identical to neat THF. |

(Note: As with the ¹H spectrum, expect pairs of closely spaced ¹³C signals for each carbon due to the diastereomeric mixture).

Self-Validating Experimental Protocols

To ensure scientific integrity, NMR analysis must not rely solely on predictive modeling. The following protocols represent a self-validating system to unambiguously assign the structure.

Protocol A: High-Resolution 1D NMR Acquisition

-

Sample Dissolution: Weigh 15–20 mg of the analyte. Dissolve completely in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard).

-

Instrument Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching for both ¹H and ¹³C nuclei to optimize the probe's resonance circuit.

-

Shimming: Execute gradient shimming (e.g., Z-axis gradients) to achieve a sharp, symmetrical TMS signal (line width at half-height < 1.0 Hz).

-

¹H Acquisition: Run a standard 1D proton sequence. Set the relaxation delay (D1) to 2 seconds and acquire 16–32 scans.

-

¹³C Acquisition: Switch to a proton-decoupled ¹³C sequence. Increase D1 to 2–3 seconds to account for the longer T₁ relaxation times of aliphatic carbons, and acquire 512–1024 scans for an optimal signal-to-noise ratio.

Protocol B: D₂O Exchange Experiment (Hydroxyl Validation)

To validate the assignment of the exchangeable -OH proton and resolve underlying multiplets, a D₂O shake experiment is mandatory.

-

Baseline Verification: Identify the suspected broad singlet of the hydroxyl (-OH) proton in the initial ¹H spectrum (2.00–2.50 ppm).

-

Deuterium Exchange: Add 1–2 drops of deuterium oxide (D₂O) directly into the NMR tube.

-

Agitation: Cap securely and shake vigorously for 30 seconds. The labile -OH proton will chemically exchange with deuterium, forming -OD.

-

Phase Separation: Allow the tube to rest. CDCl₃ is denser than D₂O, so the aqueous layer will float at the top, outside the active coil volume.

-

Re-acquisition & Comparison: Re-acquire the ¹H spectrum. The complete disappearance of the broad singlet confirms its identity as the hydroxyl proton.

Logical Workflow for Structural Elucidation

The following Graphviz diagram illustrates the sequential logic required to move from sample preparation to unambiguous structural deconvolution.

Caption: Logical workflow for the comprehensive NMR structural elucidation of chiral aliphatic ethers.

References

-

OpenStax Organic Chemistry. "13.7 1H NMR Spectroscopy and Proton Equivalence"[1]. Source: OpenStax URL:[Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Babij et al., Organic Process Research & Development[2]. Source: ACS Publications URL:[Link]

-

13C nuclear magnetic resonance spectral and conformational analysis of naturally occurring tetrahydrofuran lignans. Fonseca et al., Canadian Journal of Chemistry[3]. Source: Canadian Science Publishing URL:[Link]

Sources

Interpreting the mass spectrometry fragmentation of (2R)-2-(Oxolan-3-yl)propan-1-ol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (2R)-2-(Oxolan-3-yl)propan-1-ol

Abstract

This technical guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation pathways of (2R)-2-(Oxolan-3-yl)propan-1-ol (Molecular Weight: 130.19 g/mol ). As a molecule incorporating both a primary alcohol and a cyclic ether (oxolane) moiety, its fragmentation is governed by a confluence of well-established reaction mechanisms. This document serves as a predictive framework for researchers, scientists, and drug development professionals, offering insights into structural elucidation based on mass spectral data. We will explore the principal fragmentation routes, including alpha-cleavage, dehydration, and ring-opening reactions, supported by mechanistic diagrams and a proposed experimental protocol for empirical validation.

Introduction to Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where a sample molecule is bombarded with high-energy electrons (typically 70 eV).[1][2] This process is energetic enough to not only eject an electron, forming a radical cation known as the molecular ion (M⁺•), but also to impart significant internal energy.[3][4] This excess energy induces a series of predictable bond cleavages, or fragmentations.[5][6] The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint, invaluable for structural determination.[7][8]

The molecule , (2R)-2-(Oxolan-3-yl)propan-1-ol, possesses two key functional groups that will direct its fragmentation: a primary alcohol and a saturated cyclic ether.

-

Molecular Formula: C₇H₁₄O₂

-

Monoisotopic Mass: 130.0994 u

-

Structure:

Predicted Fragmentation Pathways

The fragmentation of the (2R)-2-(Oxolan-3-yl)propan-1-ol molecular ion (m/z 130) is anticipated to follow several key pathways, driven by the stability of the resulting ions and neutral losses.

Alcohol-Driven Fragmentation

The primary alcohol group is a major driver of fragmentation, primarily through alpha-cleavage and dehydration.[9][10]

α-cleavage is the breakage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[11][12] This pathway is highly favorable because it produces a resonance-stabilized oxonium ion.[13][14] For a primary alcohol, this can result in a characteristic ion at m/z 31.

-

Pathway: The C-C bond between C1 and C2 of the propanol side chain cleaves.

-

Products: A resonance-stabilized [CH₂OH]⁺ ion and a neutral (2R)-3-propyloxolane radical.

-

Predicted Fragment: m/z 31

This peak is often a strong diagnostic signal for the presence of a primary alcohol moiety.[13][15][16]

The elimination of a neutral water molecule (18 Da) is another characteristic fragmentation pathway for alcohols.[17][18] This results in an alkene radical cation at [M-18]⁺•.

-

Pathway: Intramolecular elimination of H₂O.

-

Products: A radical cation [C₇H₁₂O]⁺• and a neutral water molecule.

-

Predicted Fragment: m/z 112

The molecular ion peak for alcohols can often be weak or entirely absent due to the facility of these fragmentation processes.[15][19]

Oxolane-Driven Fragmentation

The cyclic ether (oxolane) ring introduces additional fragmentation pathways, often involving ring-opening or cleavage at the point of substitution. The ionization energy of an ether's non-bonding electron is comparable to that of an alcohol, making ionization at the ether oxygen a competing process.

Cleavage of the bond connecting the propanol side chain to the oxolane ring can occur. Depending on which fragment retains the charge, two major ions could be formed. The formation of the more stable cation is generally favored.

-

Pathway A: Cleavage to form the oxolane cation.

-

Products: A [C₄H₇O]⁺ ion and a neutral 2-propan-1-ol radical.

-

Predicted Fragment: m/z 71

-

Pathway B: Cleavage to form the propanol-containing cation.

-

Products: A [C₃H₇O]⁺ ion and a neutral oxolane radical.

-

Predicted Fragment: m/z 59

Complex fragmentation mechanisms can be initiated by the cleavage of a bond within the oxolane ring itself, often α to the ether oxygen.[20] This can be followed by the loss of small neutral molecules like ethene (C₂H₄, 28 Da). For instance, a fragment corresponding to the loss of the CH₂OH group (31 Da) followed by the loss of ethene (28 Da) could appear.

-

Pathway: Loss of the hydroxymethyl radical followed by ring fragmentation.

-

Initial Fragment: [M - CH₂OH]⁺ at m/z 99 .

-

Secondary Fragment: [m/z 99 - C₂H₄]⁺ at m/z 71 . This provides an alternative route to the m/z 71 ion.

Summary of Predicted Fragments

The following table summarizes the most probable high-abundance fragment ions expected in the EI mass spectrum of (2R)-2-(Oxolan-3-yl)propan-1-ol.

| Predicted m/z | Proposed Ion Structure/Formula | Fragmentation Pathway |

| 130 | [C₇H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 112 | [C₇H₁₂O]⁺• | Dehydration (Loss of H₂O) |

| 99 | [C₆H₁₁O]⁺ | α-Cleavage (Loss of •CH₂OH) |

| 71 | [C₄H₇O]⁺ | Side-Chain Cleavage (Pathway A) |

| 59 | [C₃H₇O]⁺ | Side-Chain Cleavage (Pathway B) |

| 31 | [CH₂OH]⁺ | α-Cleavage (Base peak potential) |

Experimental Protocol: GC-EI-MS Analysis

To empirically validate these predictions, a standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) workflow is recommended. The use of GC is appropriate for this compound due to its expected volatility.[7]

Sample Preparation

-

Solvent Selection: Choose a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in which the analyte is soluble.

-

Dilution: Prepare a dilute solution of (2R)-2-(Oxolan-3-yl)propan-1-ol at a concentration of approximately 100 µg/mL.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates that could contaminate the GC inlet.

Instrumentation & Parameters

-

System: A standard benchtop GC-MS system equipped with an EI source and a quadrupole mass analyzer.

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

Table 1: Suggested GC-MS Parameters

| Parameter | Setting | Rationale |

| GC Inlet | ||

| Injection Volume | 1 µL | Standard volume to avoid column overloading. |

| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. |

| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium | Provides good separation efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow rate for this column dimension. |

| GC Oven | ||

| Initial Temperature | 60 °C (hold 2 min) | Allows for solvent focusing at the head of the column. |

| Ramp Rate | 10 °C/min | A moderate ramp to ensure good separation from any impurities. |

| Final Temperature | 280 °C (hold 5 min) | Ensures elution of any less volatile components. |

| Mass Spectrometer | ||

| Ion Source | Electron Ionization (EI) | The standard method for generating fragment-rich spectra.[1] |

| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase.[2] |

| Ionization Energy | 70 eV | Standard energy to produce reproducible fragmentation patterns.[3] |

| Mass Range | m/z 30 - 200 | Covers the molecular ion and all predicted key fragments. |

| Scan Rate | 2 scans/sec | Provides sufficient data points across the eluting chromatographic peak. |

Data Analysis & Interpretation

-

Identify the Analyte Peak: Locate the chromatographic peak corresponding to (2R)-2-(Oxolan-3-yl)propan-1-ol based on its retention time.

-

Extract Mass Spectrum: Obtain the background-subtracted mass spectrum from the apex of the analyte peak.

-

Identify the Molecular Ion: Look for the peak at the highest m/z, which should correspond to the molecular weight (m/z 130). Note its relative intensity.[21]

-

Identify Key Fragments: Compare the observed fragment ions in the experimental spectrum to the predicted fragments in the summary table (Section 3).

-

Assign the Base Peak: Identify the most intense peak in the spectrum (the base peak) and normalize all other peaks relative to it.[22] The base peak often corresponds to the formation of the most stable fragment ion.

Conclusion

The interpretation of the mass spectrum of (2R)-2-(Oxolan-3-yl)propan-1-ol is a logical process guided by the fundamental principles of fragmentation for its constituent functional groups. The presence of a primary alcohol strongly suggests fragmentation via α-cleavage to yield a characteristic ion at m/z 31 and dehydration to produce an ion at m/z 112. Concurrently, the oxolane ring and its connection to the side chain provide pathways for cleavage events that would likely produce fragments at m/z 71 and m/z 59. This predictive guide, coupled with the provided experimental protocol, establishes a robust framework for the structural confirmation and analysis of this molecule and other similarly substituted compounds.

References

-

Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

-

Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Czech Museum of Mass Spectrometry. (n.d.). Electron ionization source. Retrieved from [Link]

-

Chromatography Online. (2022, April 15). Electron Ionization for GC–MS. Retrieved from [Link]

-

Vaia. (n.d.). Problem 48 The mass spectra of alcohols usu.... Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 12.4: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 15). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

-

Fiveable. (2025, August 15). Alpha Cleavage Definition. Retrieved from [Link]

-

Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]

-

Wiley Online Library. (2025, December 24). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

NSF PAR. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ACS Publications. (2017, March 21). Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. Retrieved from [Link]

-

AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. Retrieved from [Link]

-

HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

-

SciSpace. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 13). mass spectrum of ethanol fragmentation pattern. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

West Chester University. (2020, December 26). Mass Spec Guide. Retrieved from [Link]

-

PubMed. (2011, February 15). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Retrieved from [Link]

-

MassBank. (2008, October 21). 1-PROPANOL; EI-B; MS. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

University of Puerto Rico. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. Electron ionization source [ms-museum.org]

- 3. uni-saarland.de [uni-saarland.de]

- 4. scispace.com [scispace.com]

- 5. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. azooptics.com [azooptics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 14. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 15. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. vaia.com [vaia.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. par.nsf.gov [par.nsf.gov]

- 21. Mass Spec Guide | CHEM 370 [chem370.github.io]

- 22. hscprep.com.au [hscprep.com.au]

A Technical Guide to Determining the Solubility Profile of (2R)-2-(Oxolan-3-yl)propan-1-ol

Foreword: The Imperative of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical yet often underestimated hurdles is the solubility of a compound. Poor solubility can cascade into a series of downstream complications, from inaccurate in vitro assay results to compromised in vivo efficacy and formulation difficulties. Understanding the solubility profile of a novel compound is, therefore, not merely a perfunctory step but a foundational pillar of a successful research and development campaign.

This guide provides a comprehensive framework for determining the solubility of a specific chiral molecule, (2R)-2-(Oxolan-3-yl)propan-1-ol. Given the current absence of published literature on the solubility of this compound[1], this document serves as both a theoretical guide and a practical, step-by-step manual for researchers. We will delve into the theoretical underpinnings of its expected solubility based on its molecular structure and provide robust, field-tested protocols for its empirical determination in a range of common laboratory solvents. Our approach is grounded in the principle of "like dissolves like," a cornerstone of organic chemistry that governs the interactions between solutes and solvents[2][3].

Physicochemical Characterization of (2R)-2-(Oxolan-3-yl)propan-1-ol

A thorough understanding of a molecule's structure is paramount to predicting its solubility. (2R)-2-(Oxolan-3-yl)propan-1-ol, with the chemical formula C7H14O2[1] and CAS number 2248216-11-5[4], possesses distinct structural features that will dictate its behavior in various solvents.

Molecular Structure:

Caption: Molecular structure of (2R)-2-(Oxolan-3-yl)propan-1-ol.

Key Structural Features and Their Implications for Solubility:

-

Oxolane (Tetrahydrofuran) Ring: This five-membered ether ring is a moderately polar feature. The oxygen atom can act as a hydrogen bond acceptor.

-

Propan-1-ol Side Chain: The primary alcohol (-CH2OH) group is a significant contributor to the molecule's polarity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which generally confers solubility in protic solvents like water and alcohols[3].

-

Chirality: The presence of a stereocenter at the second carbon of the propanol chain ((2R)) does not significantly impact solubility in achiral solvents but can be relevant in chiral environments.

-

Alkyl Backbone: The hydrocarbon portions of the molecule contribute to its nonpolar character.

Predicted Solubility Behavior:

Based on these features, (2R)-2-(Oxolan-3-yl)propan-1-ol is anticipated to be a relatively polar molecule. The presence of two oxygen atoms and a hydroxyl group suggests a good propensity for dissolving in polar solvents. The "like dissolves like" principle predicts that its solubility will be highest in solvents that can engage in hydrogen bonding[2]. We can hypothesize the following solubility trends:

-

High Solubility: In polar protic solvents such as water, methanol, ethanol, and isopropanol, due to favorable hydrogen bonding interactions.

-

Moderate to High Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can act as hydrogen bond acceptors.

-

Lower Solubility: In nonpolar solvents such as hexanes, toluene, and diethyl ether, where the polar functional groups of the solute have limited favorable interactions with the solvent molecules.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocols are designed to provide a systematic and reproducible method for determining the solubility of (2R)-2-(Oxolan-3-yl)propan-1-ol. These methods are adapted from standard laboratory practices for solubility assessment[5][6].

Materials and Equipment

-

(2R)-2-(Oxolan-3-yl)propan-1-ol (analyte)

-

A range of common laboratory solvents (see Table 1)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

Solvent Selection

A diverse set of solvents should be chosen to cover a range of polarities and chemical properties.

Table 1: Recommended Solvents for Solubility Screening

| Solvent Class | Solvent Name | Polarity Index | Hydrogen Bonding |

| Polar Protic | Water | 10.2 | Donor & Acceptor |

| Methanol | 5.1 | Donor & Acceptor | |

| Ethanol | 4.3 | Donor & Acceptor | |

| Isopropanol | 3.9 | Donor & Acceptor | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor |

| Acetonitrile | 5.8 | Acceptor | |

| Acetone | 5.1 | Acceptor | |

| Nonpolar | Toluene | 2.4 | None |

| Hexane | 0.1 | None | |

| Dichloromethane | 3.1 | Weak Acceptor |

Experimental Workflow: Equilibrium Solubility Determination

This protocol is based on the widely used "shake-flask" method, which aims to determine the thermodynamic equilibrium solubility[7][8].

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Protocol:

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of (2R)-2-(Oxolan-3-yl)propan-1-ol into a glass vial. An amount that is visibly in excess of what is expected to dissolve is recommended.

-

Add a precise volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of the excess solid.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to avoid artificially high solubility readings.

-

-

Quantification:

-

Prepare a series of calibration standards of (2R)-2-(Oxolan-3-yl)propan-1-ol in a suitable solvent (ideally the mobile phase for the HPLC analysis).

-

Analyze the calibration standards using a validated HPLC method to generate a standard curve.

-

Dilute the filtered supernatant with the same solvent used for the calibration standards to bring the concentration within the linear range of the standard curve.

-

Analyze the diluted sample by HPLC and determine the concentration of the dissolved compound by interpolating from the standard curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Data Interpretation and Reporting

The experimentally determined solubility values should be tabulated for easy comparison.

Table 2: Hypothetical Solubility Data for (2R)-2-(Oxolan-3-yl)propan-1-ol at 25°C

| Solvent | Solubility (mg/mL) | Classification |

| Water | > 100 | Very Soluble |

| Methanol | > 100 | Very Soluble |

| Ethanol | > 100 | Very Soluble |

| Isopropanol | 50-100 | Freely Soluble |

| DMSO | > 100 | Very Soluble |

| Acetonitrile | 20-50 | Soluble |

| Acetone | 30-60 | Soluble |

| Toluene | < 1 | Sparingly Soluble |

| Hexane | < 0.1 | Practically Insoluble |

| Dichloromethane | 5-10 | Slightly Soluble |

The results should be interpreted in the context of the physicochemical properties discussed in Section 1. A strong correlation between the predicted and observed solubility trends would validate our understanding of the compound's behavior. Any significant deviations may warrant further investigation into specific solute-solvent interactions.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for characterizing the solubility profile of (2R)-2-(Oxolan-3-yl)propan-1-ol. By combining theoretical predictions with a rigorous experimental protocol, researchers can generate the critical data needed to advance the development of this compound. The solubility data obtained will be instrumental in guiding formulation strategies, designing in vivo studies, and ensuring the reliability of in vitro screening data. As with any experimental endeavor, meticulous execution and careful data analysis are the cornerstones of success.

References

- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.

- Chemsrc. (2025, September 7). (2R)-2-(Oxolan-3-yl)propan-1-ol | CAS#:2248216-11-5.

- ChemScene. (2R)-2-(Oxan-4-yl)propan-1-ol | 2248174-85-6.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (2024, November 15).

- Unknown. (2023, August 31). Solubility of Organic Compounds - Chemistry.

- Khan Academy. Solubility of organic compounds (video).

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- MonoSol. (2003, March 31). Standard Test Method for Solubility of MonoSol® Water Soluble Film when contained within a Plastic Holder.

- AxisPharm. Kinetic Solubility Assays Protocol.

- Millipore.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Raytor. (2026, January 22).

- Chemos GmbH & Co. KG. Safety Data Sheet: 2-[2-(oxolan-2-yl)propan-2-yl]oxolane.

- PASL. CAS No : 1956303-44-8 | Product Name : (2R,6R,7R)-7-((Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetamido)-3-((5-amino-4-(3-(2-aminoethyl)ureido)-1-methyl-1H-pyrazol-2-ium-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.

- PubChemLite. 2-(oxolan-3-yl)propan-1-ol (C7H14O2).

Sources

- 1. PubChemLite - 2-(oxolan-3-yl)propan-1-ol (C7H14O2) [pubchemlite.lcsb.uni.lu]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. (2R)-2-(Oxolan-3-yl)propan-1-ol | CAS#:2248216-11-5 | Chemsrc [chemsrc.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. lifechemicals.com [lifechemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. raytor.com [raytor.com]

A Comprehensive Analysis of the Chirality and Optical Rotation of (2R)-2-(Oxolan-3-yl)propan-1-ol

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The stereochemical identity of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as (2R)-2-(Oxolan-3-yl)propan-1-ol, a substituted tetrahydrofuran derivative of interest in medicinal chemistry, understanding its three-dimensional structure and its interaction with plane-polarized light is fundamental. This guide provides a detailed examination of the chirality of this molecule, outlines the principles and a robust protocol for the experimental determination of its optical rotation, and explores the application of modern computational methods for its prediction. By integrating theoretical principles with practical methodologies, this document serves as a vital resource for researchers engaged in the synthesis, characterization, and development of chiral drug candidates.

The Foundation: Chirality and Stereoisomerism

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image.[1][2] Such molecules are termed "chiral" and the two non-superimposable mirror images are called enantiomers. Enantiomers share identical physical properties like melting point, boiling point, and solubility in achiral solvents, but they differ in their interaction with other chiral entities and with plane-polarized light.[2] The ability of a chiral molecule to rotate the plane of polarized light is known as optical activity, a defining characteristic measured by a polarimeter.[3][4][5]

Stereochemical Analysis of 2-(Oxolan-3-yl)propan-1-ol

The systematic name, (2R)-2-(Oxolan-3-yl)propan-1-ol, provides explicit information about the absolute configuration at one of its chiral centers. A thorough analysis requires identifying all stereocenters and understanding the potential for multiple stereoisomers.

Identification of Chiral Centers

This molecule contains two distinct chiral centers (stereocenters), which are tetrahedral carbons bonded to four different substituent groups:

-

C2 of the propan-1-ol chain: This carbon is bonded to a hydrogen atom (H), a methyl group (-CH₃), a hydroxymethyl group (-CH₂OH), and the oxolan-3-yl group.

-

C3 of the oxolane (tetrahydrofuran) ring: This carbon is bonded to a hydrogen atom (H), the C2 of the propanol substituent, the C2 of the oxolane ring (-CH₂-O-), and the C4 of the oxolane ring (-CH₂-CH₂-).

The presence of two chiral centers means that a maximum of 2ⁿ = 2² = 4 stereoisomers can exist: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, while the (2R, 3S) and (2S, 3R) isomers are another pair of enantiomers. The relationship between any non-enantiomeric pair (e.g., (2R, 3R) and (2R, 3S)) is diastereomeric.[6]

Caption: Figure 2: Logical workflow for assigning (R) configuration via CIP rules.

The Phenomenon of Optical Rotation

Optical rotation is the quantitative measure of a chiral compound's optical activity. When plane-polarized light passes through a sample of a pure enantiomer, the plane of the light is rotated either to the right (dextrorotatory, denoted by '+') or to the left (levorotatory, denoted by '-'). [2][3]It is crucial to understand that there is no general correlation between the R/S configuration and the sign (+/-) of optical rotation; this must be determined experimentally or through high-level computation.

Specific Rotation [α]

The observed rotation (α) depends on several factors, including concentration, path length, temperature, and the wavelength of light used. [7][8]To standardize this measurement, the concept of specific rotation , [α], is used. It is an intrinsic physical property of a chiral molecule. [7] The specific rotation is calculated using Biot's law: [5] [α]λT = α / (c × l)

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light (commonly the sodium D-line at 589 nm). [2][7]* α is the observed rotation in degrees.

-

c is the concentration of the sample in g/mL. [5][8]* l is the path length of the polarimeter cell in decimeters (dm). [5][8]

Experimental Determination of Specific Rotation

Accurate determination of specific rotation is a cornerstone of chiral compound characterization. It serves as a critical quality control parameter for assessing enantiomeric purity.

Instrumentation: The Polarimeter

A polarimeter is the instrument used to measure optical rotation. [3][4][5]It consists of a light source, a fixed polarizer, a sample cell, and a rotatable analyzer. The angle to which the analyzer must be rotated to achieve maximum light intensity corresponds to the observed rotation. [5]

Caption: Figure 3: Simplified workflow of a polarimeter.

Protocol for Measuring Specific Rotation

This protocol ensures accuracy and reproducibility in the measurement of specific rotation.

1. Instrument Preparation and Calibration:

- Turn on the polarimeter and the light source (e.g., sodium lamp) and allow them to warm up for at least 30 minutes to ensure stable output.

- Calibrate the instrument by measuring the rotation of a solvent blank. Fill a clean polarimeter cell with the same solvent used to prepare the sample.

- Place the cell in the polarimeter and take a reading. This value should be zero. If not, adjust the instrument to zero or record this value as the blank correction.

2. Sample Preparation:

- Accurately weigh a precise amount of the (2R)-2-(Oxolan-3-yl)propan-1-ol sample (e.g., 100 mg).

- Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL).

- Dissolve the sample in a suitable high-purity solvent (e.g., ethanol, chloroform) and fill to the mark. Ensure the sample is completely dissolved and the solution is homogeneous. [3] * Calculate the concentration (c) in g/mL.

3. Measurement:

- Rinse the polarimeter cell with a small amount of the prepared sample solution.

- Carefully fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path. [3] * Place the sample cell in the polarimeter, maintaining the same orientation as the blank.

- Measure the optical rotation. For visual polarimeters, take at least five readings and average them. For modern digital polarimeters, a single stable reading is sufficient. [2] * Record the observed rotation (α) and the temperature (T).

4. Calculation and Reporting:

- Subtract the blank reading from the sample reading to get the corrected observed rotation.

- Use the formula from Biot's Law to calculate the specific rotation [α].

- Report the result including the temperature, wavelength, and solvent used, for example: [α]²⁵D = +X.X° (c = 0.01, ethanol).

Computational Prediction of Optical Rotation

In the absence of experimental data or to corroborate it, computational chemistry offers powerful tools for predicting optical rotation. [9][10]Time-dependent density functional theory (TD-DFT) is a widely used method for this purpose. [10]

Theoretical Principles

The prediction of optical rotation involves calculating the frequency-dependent optical rotatory dispersion (ORD) tensor. This requires a multi-step process:

-

Conformational Search: Molecules, especially those with rotatable bonds like (2R)-2-(Oxolan-3-yl)propan-1-ol, exist as a population of different conformers at room temperature. A thorough conformational search is performed to identify all low-energy structures.

-

Geometry Optimization: The geometry of each identified conformer is optimized using a suitable level of theory (e.g., B3LYP functional with a basis set like 6-31G(d)). [11]3. Optical Rotation Calculation: For each optimized conformer, the specific rotation is calculated using TD-DFT. This step is computationally intensive. [10]4. Boltzmann Averaging: The final predicted specific rotation is a Boltzmann-weighted average of the rotations of all conformers, based on their relative free energies. [11]The inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) often improves the accuracy of the prediction. [11][12]

Caption: Figure 4: Workflow for computational prediction of optical rotation.

Data Summary

While specific experimental data for (2R)-2-(Oxolan-3-yl)propan-1-ol is not widely published, the methodologies described allow for its precise determination. For any given diastereomer, the data would be presented as follows.

| Parameter | Value | Conditions |

| Absolute Configuration | (2R, 3S) or (2R, 3R) | Determined by synthesis/analysis |

| Molecular Formula | C₇H₁₄O₂ | - |

| Molecular Weight | 130.18 g/mol | - |

| Specific Rotation [α] | To be determined | T = 25 °C, λ = 589 nm |

| Solvent | To be specified | (e.g., Ethanol) |

| Concentration (c) | To be specified | (e.g., 1.0 g/100 mL) |

Conclusion

The stereochemical characterization of (2R)-2-(Oxolan-3-yl)propan-1-ol is a multi-faceted process grounded in the principles of stereochemistry. Assigning the absolute configuration of its two chiral centers via the Cahn-Ingold-Prelog rules provides an unambiguous descriptor of its 3D structure. The corresponding optical activity, quantified as specific rotation, is a critical empirical parameter that must be determined through careful polarimetric measurement. Furthermore, modern computational techniques provide a powerful predictive tool to complement experimental findings. For drug development professionals, a rigorous application of these analytical and computational methodologies is indispensable for ensuring the stereochemical integrity, safety, and efficacy of chiral pharmaceutical agents.

References

- Accurate prediction of the optical rotation and NMR properties for highly flexible chiral natural products. RSC Publishing.

- A general method to predict optical rotations of chiral molecules from their structures. (2023).

- Determination of Specific Rotation. Science Learning Center.

- COMPUTING OPTICAL ACTIVITIES.

- CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn.

- Specific Rotation. Chemistry Steps. (2021).

- Machine Learning Classification of Chirality and Optical Rotation Using a Simple One-Hot Encoded Cartesian Coordinate Molecular Representation. Journal of Chemical Information and Modeling. (2025).

- determination of the specific rotation of an optically active substances by using polarimeter. iajps. (2024).

- Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. YouTube. (2023).

- First Principles Simulations of Optical Rotation of Chiral Molecular Crystals. ChemRxiv.

- Determine Concentration through Polarimetry (PDF). PASCO scientific.

- Assigning Group Priorities- The Cahn, Ingold, Prelog rules.

- Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. (2017).

- Cahn-Ingold-Prelog Priority Rules. Wolfram Demonstrations Project. (2022).

- Cahn-Ingold-Prelog Priority Rules Definition. Fiveable. (2025).

- (2R)-2-(Oxolan-3-yl)propan-1-ol | CAS#:2248216-11-5. Chemsrc. (2025).

- 2-(oxolan-3-yl)propan-1-ol (C7H14O2). PubChemLite.

- Conformational behavior of simple furanosides studied by optical rotation. PubMed. (2010).

- OPTICAL ROTATION. Rudolph Research Analytical.

- Stereochemistry Exam Preparation Pack. Master Organic Chemistry. (2021).

Sources

- 1. fiveable.me [fiveable.me]

- 2. rudolphresearch.com [rudolphresearch.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. iajps.com [iajps.com]

- 5. cdn.pasco.com [cdn.pasco.com]

- 6. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]

- 7. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Accurate prediction of the optical rotation and NMR properties for highly flexible chiral natural products - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. idc-online.com [idc-online.com]

- 12. Conformational behavior of simple furanosides studied by optical rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

(2R)-2-(Oxolan-3-yl)propan-1-ol safety and handling precautions

An In-depth Technical Guide to the Safe Handling of (2R)-2-(Oxolan-3-yl)propan-1-ol

Abstract: This technical guide provides a comprehensive overview of the safety and handling precautions for (2R)-2-(Oxolan-3-yl)propan-1-ol (CAS No: 2248216-11-5).[1] As specific safety data for this compound is not extensively published, this document synthesizes information from structurally related analogs, namely primary alcohols (e.g., propan-1-ol) and saturated cyclic ethers (e.g., oxolane/tetrahydrofuran), to establish a robust and conservative safety protocol. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Chemical Identification and Structural Analysis

(2R)-2-(Oxolan-3-yl)propan-1-ol is a chiral molecule featuring a primary alcohol functional group and an oxolane (tetrahydrofuran) ring. The safety profile must be considered in the context of these two key structural features.

-